molecular formula C10H11Cl B14482171 (1-Chlorobut-1-en-1-yl)benzene CAS No. 64781-92-6

(1-Chlorobut-1-en-1-yl)benzene

Cat. No.: B14482171
CAS No.: 64781-92-6
M. Wt: 166.65 g/mol
InChI Key: ONAQMVIXQXMCIL-UHFFFAOYSA-N
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Description

(1-Chlorobut-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a butenyl group is substituted with a chlorine atom at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chlorobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-chlorobut-1-ene under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chlorobut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a starting material for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-Chlorobut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring. The final product is formed through the removal of a proton, restoring the aromaticity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chlorobut-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both an alkene and a chlorine atom.

Properties

CAS No.

64781-92-6

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chlorobut-1-enylbenzene

InChI

InChI=1S/C10H11Cl/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,2H2,1H3

InChI Key

ONAQMVIXQXMCIL-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)Cl

Origin of Product

United States

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